molecular formula C16H20N4O2S B15115067 2-(4-ethoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide

2-(4-ethoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide

Cat. No.: B15115067
M. Wt: 332.4 g/mol
InChI Key: ZPCQPCYOKQUSFX-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of azetidines It is characterized by the presence of an ethoxyphenyl group, a thiadiazole ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine hydrate under reflux conditions.

    Azetidine Formation: The azetidine ring is formed by cyclization of an appropriate precursor, such as an amino alcohol, using a dehydrating agent like phosphorus oxychloride (POCl3).

    Coupling Reaction: The final step involves coupling the ethoxyphenyl group with the azetidine-thiadiazole intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halides (e.g., NaI) in acetone, amines (e.g., NH3) in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines or thiadiazoles.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is evaluated for its potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-ethoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide
  • **2-(4-ethoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propionamide
  • **2-(4-ethoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butyramide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the ethoxyphenyl group and the azetidine-thiadiazole moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide

InChI

InChI=1S/C16H20N4O2S/c1-3-22-14-6-4-12(5-7-14)8-15(21)17-13-9-20(10-13)16-19-18-11(2)23-16/h4-7,13H,3,8-10H2,1-2H3,(H,17,21)

InChI Key

ZPCQPCYOKQUSFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2CN(C2)C3=NN=C(S3)C

Origin of Product

United States

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